molecular formula C12H14F2N2O2 B12052147 1-[3-(Difluoromethoxy)benzoyl]piperazine

1-[3-(Difluoromethoxy)benzoyl]piperazine

Katalognummer: B12052147
Molekulargewicht: 256.25 g/mol
InChI-Schlüssel: MPPUIWBILXEFCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Difluoromethoxy)benzoyl]piperazine is a chemical compound with the molecular formula C12H14F2N2O2. It is known for its unique structure, which includes a piperazine ring bonded to a benzoyl group substituted with a difluoromethoxy group.

Vorbereitungsmethoden

The synthesis of 1-[3-(Difluoromethoxy)benzoyl]piperazine typically involves the reaction of 3-(difluoromethoxy)benzoic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane and a base such as triethylamine to neutralize the by-products .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

1-[3-(Difluoromethoxy)benzoyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction .

Wissenschaftliche Forschungsanwendungen

1-[3-(Difluoromethoxy)benzoyl]piperazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[3-(Difluoromethoxy)benzoyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Vergleich Mit ähnlichen Verbindungen

1-[3-(Difluoromethoxy)benzoyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H14F2N2O2

Molekulargewicht

256.25 g/mol

IUPAC-Name

[3-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone

InChI

InChI=1S/C12H14F2N2O2/c13-12(14)18-10-3-1-2-9(8-10)11(17)16-6-4-15-5-7-16/h1-3,8,12,15H,4-7H2

InChI-Schlüssel

MPPUIWBILXEFCS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.